molecular formula C15H17N5O2S B13873458 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide

Cat. No.: B13873458
M. Wt: 331.4 g/mol
InChI Key: UZZAAUCYLNTAHC-UHFFFAOYSA-N
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Description

4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-methylsulfinylaniline, and pyrimidine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: Reacting cyclopropylamine with a suitable pyrimidine derivative.

    Amidation: Forming the carboxamide group through amidation reactions.

    Oxidation: Introducing the sulfinyl group via oxidation of a thioether precursor.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group.

    Reduction: Reduction reactions could target the carboxamide or sulfinyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Possible use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropylamino)-2-(4-methylthioanilino)pyrimidine-5-carboxamide: Similar structure but with a thioether group instead of a sulfinyl group.

    4-(cyclopropylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide: Similar structure but with a methoxy group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide might confer unique chemical and biological properties, such as increased polarity or specific interactions with biological targets.

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H17N5O2S/c1-23(22)11-6-4-10(5-7-11)19-15-17-8-12(13(16)21)14(20-15)18-9-2-3-9/h4-9H,2-3H2,1H3,(H2,16,21)(H2,17,18,19,20)

InChI Key

UZZAAUCYLNTAHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N

Origin of Product

United States

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